molecular formula C7H17BrN2O2 B6216681 2,3-bis(dimethylamino)propanoic acid hydrobromide CAS No. 2742653-18-3

2,3-bis(dimethylamino)propanoic acid hydrobromide

Cat. No.: B6216681
CAS No.: 2742653-18-3
M. Wt: 241.13 g/mol
InChI Key: XGKPCFYTZOFJLF-UHFFFAOYSA-N
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Description

2,3-bis(dimethylamino)propanoic acid hydrobromide: is a chemical compound with the molecular formula C7H16BrNO2. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by dimethylamino groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(dimethylamino)propanoic acid hydrobromide typically involves the reaction of 2,3-dibromopropanoic acid with dimethylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-bis(dimethylamino)propanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

Chemistry: 2,3-bis(dimethylamino)propanoic acid hydrobromide is used as a reagent in organic synthesis. It is involved in the preparation of various complex molecules and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It acts as a probe to investigate the binding sites and activity of various biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its role in modulating biological pathways and its potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-bis(dimethylamino)propanoic acid hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups facilitate binding to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

  • 2,3-bis(dimethylamino)butanoic acid hydrobromide
  • 2,3-bis(dimethylamino)pentanoic acid hydrobromide
  • 2,3-bis(dimethylamino)hexanoic acid hydrobromide

Comparison: Compared to its analogs, 2,3-bis(dimethylamino)propanoic acid hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its shorter carbon chain length compared to butanoic, pentanoic, and hexanoic acid derivatives results in different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

2742653-18-3

Molecular Formula

C7H17BrN2O2

Molecular Weight

241.13 g/mol

IUPAC Name

2,3-bis(dimethylamino)propanoic acid;hydrobromide

InChI

InChI=1S/C7H16N2O2.BrH/c1-8(2)5-6(7(10)11)9(3)4;/h6H,5H2,1-4H3,(H,10,11);1H

InChI Key

XGKPCFYTZOFJLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(=O)O)N(C)C.Br

Purity

95

Origin of Product

United States

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